
3-Bromo-2-(thian-4-yloxy)pyridine
説明
Pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For pyridines, the molecular structure can be analyzed using methods such as X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) .Chemical Reactions Analysis
Pyridines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “3-Bromo-2-(thian-4-yloxy)pyridine” can undergo are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods .科学的研究の応用
Efficient Synthesis and Biological Activities
A study by Ahmad et al. (2017) highlights the use of pyridine derivatives in the efficient synthesis of novel compounds via Suzuki cross-coupling reactions. These derivatives were explored for their biological activities, demonstrating significant anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such compounds, synthesized using pyridine derivatives as intermediates, could serve as potential candidates for medical applications, including as chiral dopants for liquid crystals (Ahmad et al., 2017).
Antibacterial Activity
Bogdanowicz et al. (2013) focused on the synthesis of new cyanopyridine derivatives starting from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds were evaluated for their antimicrobial activity against a wide range of bacteria, showing promising results that indicate potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Drug Discovery and Material Science
Lucas et al. (2015) described the first regioselective, mild bromination of thieno[2,3-b]pyridine, showcasing the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research. This study underscores the importance of pyridine derivatives in synthesizing compounds with high yields, demonstrating their utility in the pharmaceutical industry and material science (Lucas et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-2-(thian-4-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-9-2-1-5-12-10(9)13-8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJULCAQMBAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(thian-4-yloxy)pyridine | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


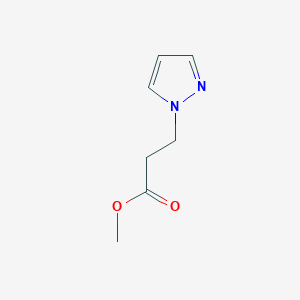
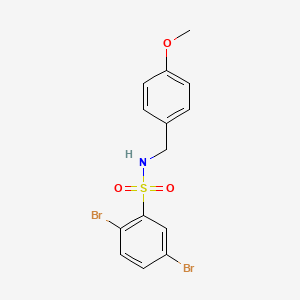
![1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857134.png)
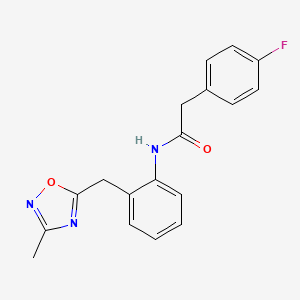

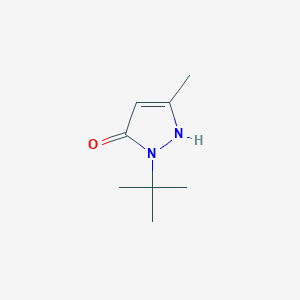
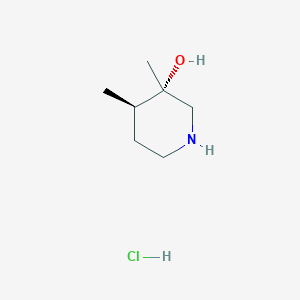

![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)
![1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2857143.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2857145.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)
![7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide](/img/structure/B2857148.png)